2-Amino-4,6-dibromobenzaldehyde

Vue d'ensemble

Description

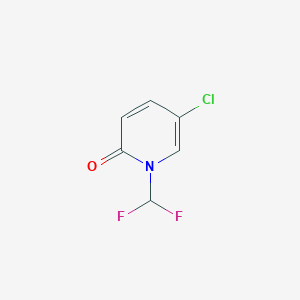

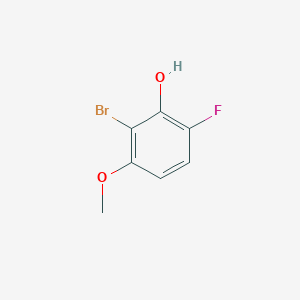

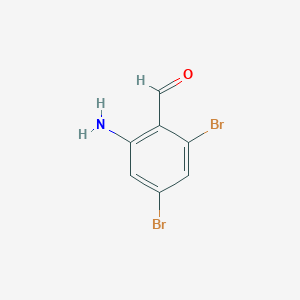

2-Amino-4,6-dibromobenzaldehyde is a chemical compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, an aldehyde group, and an amino group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the amino group is at the 2-position, and the bromine atoms are at the 4- and 6-positions.Chemical Reactions Analysis

Aminobenzaldehydes, such as this compound, can participate in various chemical reactions. For example, they can undergo divergent reactions with indoles, leading to different products depending on the specific conditions . They can also participate in the synthesis of pyrimidines, which have a range of pharmacological effects .Applications De Recherche Scientifique

Synthesis Approaches:

- A synthesis method for 2-Amino-3,5-dibromobenzaldehyde was detailed, involving the conversion of methyl-o-amino benzoate to methyl 2-amino-3,5-dibromobenzoate, followed by hydrazine hydrate conversion and oxidation to yield the final product with an 81% yield under optimal conditions (Xue Hua-yu, 2007).

- Another synthesis method used o-nitrobenzaldehyde, iron powder, acetic acid, and ethanol to produce o-amino benzaldehyde, which, after bromination, yielded 2-Amino-3,5-dibromobenzaldehyde with an overall yield of 84.3% (Feng Dan-q, 2013).

Complex Formation and Ligand Systems:

- 2-Amino-3,5-dibromobenzaldehyde was used to form novel ligand systems, which then interacted with tungsten(V) complexes to yield compounds with pseudo-octahedral tungsten centers. This showcases its role in forming complex chemical structures (C. Redshaw, A. P. Wood, M. Elsegood, 2007).

Catalytic and Biological Activities:

- Schiff bases derived from reactions involving 2-aminobenzothiazole and various aldehydes, including 2-Amino-3,5-dibromobenzaldehyde, were used to form metal complexes. These complexes exhibited octahedral geometry and were studied for their antibacterial properties against pathogenic strains, highlighting the biological relevance of these compounds (Z. Chohan, A. Scozzafava, C. Supuran, 2003).

Miscellaneous Applications:

- The synthesis of Ambroxol Hydrochloride Impurities D involved using 2-Amino-3,5-dibromobenzaldehyde, showcasing its utility in the preparation of pharmaceutical-related compounds (Duan Yi-ji, 2013).

Safety and Hazards

Mécanisme D'action

Mode of Action

2-Amino-4,6-dibromobenzaldehyde likely undergoes nucleophilic substitution reactions . The amino group can act as a nucleophile, attacking the carbonyl carbon of the aldehyde group. This reaction can lead to the formation of a variety of products, depending on the reaction conditions and the presence of other reactants .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, a lower pH might increase the compound’s reactivity, while higher temperatures might increase its rate of reaction.

Propriétés

IUPAC Name |

2-amino-4,6-dibromobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACHPDXIQVYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)